3-Chloro-2-(chloromethyl)benzo[b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-(chloromethyl)-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2S/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJXIOJZPWAPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 2 Chloromethyl Benzo B Thiophene and Analogous Benzo B Thiophene Structural Motifs
Direct Halogenation Strategies for Benzo[b]thiophene Core Functionalization
Direct halogenation of the benzo[b]thiophene core is a primary strategy for introducing chloro-substituents. These methods often target specific positions on the heterocyclic ring, enabling regioselective functionalization.
C3-Chlorination of C2-Substituted Benzo[b]thiophenes Utilizing Hypochlorite (B82951) Reagents
A noteworthy method for the C3-chlorination of benzo[b]thiophene derivatives involves the use of sodium hypochlorite pentahydrate (NaOCl·5H₂O) as the chlorine source. nih.govrsc.org This approach offers a metal-free and efficient route to C3-chlorinated products. nih.gov The reaction mechanism is thought to involve the formation of a hypochlorous acidium ion, which then generates a C2-C3 chloronium ion intermediate. This intermediate subsequently leads to an S-stabilized C2-carbocation that rearomatizes to yield the C3-chlorinated product. nih.govrsc.org
Optimal conditions for the C3-chlorination of C2-substituted benzo[b]thiophenes using sodium hypochlorite pentahydrate have been identified as aqueous acetonitrile (B52724) at temperatures between 65–75 °C. nih.govrsc.org These conditions facilitate the desired transformation, providing the C3-halogenated products in variable yields, typically ranging from 30–65%. nih.govrsc.org Lower temperatures have been observed to result in side reactions due to competing oxidative processes. rsc.org
| Parameter | Optimal Condition |
| Chlorinating Agent | Sodium hypochlorite pentahydrate (NaOCl·5H₂O) |
| Solvent | Aqueous acetonitrile |
| Temperature | 65–75 °C |
| Yield | 30–65% |
The substrate scope of this C3-chlorination reaction has been explored, revealing both its applicability and its limitations. The reaction is tolerant of vinyl and alkyl groups at the C2-position. nih.govrsc.org However, the presence of certain functional groups can interfere with the desired chlorination. For instance, alcohols at the heterobenzylic position can lead to competing oxidation reactions. nih.govrsc.org A carbonyl group at the C2-position has been found to inhibit the halogenation reaction altogether. nih.govrsc.org Furthermore, the reaction with benzofuran (B130515) as a substrate resulted in a highly exothermic reaction, likely due to the formation of a peroxide intermediate. rsc.org
| C2-Substituent | Outcome |
| Vinyl, Alkyl | Successful C3-chlorination |
| Alcohol (heterobenzylic) | Competing oxidation reactions |
| Carbonyl | Inhibition of halogenation |
Introduction of Chloromethyl Groups onto the Benzo[b]thiophene Nucleus
While direct C3-chlorination is well-documented, the introduction of a chloromethyl group at the C2-position represents another key functionalization. This can be achieved through various synthetic routes, often starting from a precursor with a different functional group at the C2-position that can be converted to a chloromethyl group.
Regioselective Chlorination Approaches in Benzo[b]thiophene Synthesis
Regioselectivity is a critical aspect of benzo[b]thiophene functionalization. Controlled chlorination of benzo[b]thiophene at room temperature can yield a mixture of products, including 3-chlorobenzo[b]thiophene, 2,3-dichlorobenzo[b]thiophene, and 2-chlorobenzo[b]thiophene. chemicalbook.com The electrophilic substitution on the benzo[b]thiophene ring typically occurs at the C3-position unless this position is already occupied, in which case substitution occurs at the C2-position. chemicalbook.com The reaction conditions and the stoichiometry of the chlorinating agent can be adjusted to favor the formation of a specific isomer. For instance, using an excess of chlorine can lead to the high-yield formation of 2,3-dichlorobenzo[b]thiophene. chemicalbook.com
Annulation and Cyclization Reactions for Benzo[b]thiophene Ring Construction
In addition to the functionalization of a pre-existing benzo[b]thiophene core, the construction of the heterocyclic ring itself through annulation and cyclization reactions is a fundamental approach. These methods often allow for the incorporation of desired substituents, including halogens, during the ring-forming process.
One such strategy involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.govacs.org For example, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt can be employed to mediate the cyclization, leading to 2,3-disubstituted benzo[b]thiophenes. nih.gov This reaction proceeds under moderate conditions at ambient temperature and tolerates a variety of functional groups. nih.govacs.org
Another approach is the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. beilstein-journals.org This method involves the hydration of the C-F bond followed by an intramolecular annulation to form the benzo[b]thiophene ring. beilstein-journals.org Reactions using sodium sulfide (B99878) nonahydrate as the nucleophile have been successful in producing the corresponding benzo[b]thiophene products in high yields. beilstein-journals.org
Furthermore, rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have been developed for the synthesis of benzo[b]thiophenes. researchgate.net This method is characterized by high regioselectivity through a sequence of alkyne insertion, C-H activation, and sulfur atom transfer. researchgate.net
| Method | Starting Materials | Key Features |
| Electrophilic Cyclization | o-Alkynyl thioanisoles | Ambient temperature, tolerates various functionalities nih.govacs.org |
| Copper-Promoted Annulation | 2-Fluorophenylacetylene derivatives | Utilizes Na₂S·9H₂O as nucleophile, good yields beilstein-journals.org |
| Rhodium-Catalyzed Coupling | Arylboronic acids, alkynes, elemental sulfur | High regioselectivity researchgate.net |
Metal-Catalyzed Carbon-Carbon and Carbon-Sulfur Bond Formation
The construction of the benzo[b]thiophene scaffold through metal-catalyzed reactions represents a powerful and versatile approach. Various transition metals, including palladium, copper, rhodium, and gold, have been successfully employed to facilitate the formation of crucial carbon-carbon and carbon-sulfur bonds, leading to the desired heterocyclic system.
Palladium-catalyzed reactions are particularly prominent in this field. One notable strategy involves the coupling of terminal acetylenes with o-iodothioanisole, which, upon subsequent electrophilic cyclization, yields 2,3-disubstituted benzo[b]thiophenes in excellent yields. nih.gov This method is compatible with a range of aryl-, vinyl-, and alkyl-substituted terminal acetylenes. nih.gov Another palladium-catalyzed approach is the direct synthesis from thioenols, where a one-pot conversion is achieved using a simple palladium catalyst like PdCl2 or PdCl2(cod). capes.gov.brrsc.org Furthermore, palladium-catalyzed Sonogashira-type cross-coupling reactions between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) have been developed to produce a series of 2-substituted benzo[b]thiophenes. rsc.org
Copper-catalyzed methods also offer efficient routes to benzo[b]thiophenes. An efficient approach utilizes thiocarboxylic acids as a sulfur source. In the presence of cuprous iodide (CuI), 1,10-phenanthroline, and a base, (2-iodobenzyl)triphenylphosphonium bromide reacts with thiocarboxylic acids to afford benzo[b]thiophenes through a sequential Ullmann-type C-S bond coupling and a Wittig condensation. nih.govacs.orgacs.org
Rhodium catalysts have been employed in three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur to produce benzo[b]thiophenes with high regioselectivity. researchgate.net Another rhodium-catalyzed method involves the cyclization of (ortho-alkynyl)phenyl sulfides in the presence of isocyanates to yield benzo[b]thiophene-3-carboxamides. oup.comoup.com
Gold-catalyzed synthesis of benzo[b]thiophenes has also been explored. An efficient method for the synthesis of 2-substituted benzo[b]thiophenes from 2-alkynyl thioanisoles is catalyzed by a gold(I)-NHC complex. rsc.org This reaction is applicable to a wide range of substrates with diverse electronic and steric properties. rsc.org
| Catalyst System | Starting Materials | Key Transformation | Reference |
|---|---|---|---|
| Palladium catalyst | Terminal acetylenes and o-iodothioanisole | Coupling and electrophilic cyclization | nih.gov |
| PdCl2 or PdCl2(cod) | Thioenols | One-pot conversion | capes.gov.brrsc.org |
| Pd(II) catalyst | 2-iodothiophenol and phenylacetylene | Sonogashira type cross-coupling | rsc.org |
| CuI / 1,10-phenanthroline | (2-iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids | Ullmann-type C-S coupling and Wittig condensation | nih.govacs.orgacs.org |
| Rhodium catalyst | Arylboronic acids, alkynes, and elemental sulfur | Three-component coupling | researchgate.net |
| Rhodium catalyst | (ortho-alkynyl)phenyl sulfides and isocyanates | Cyclization-addition | oup.comoup.com |
| Gold(I)-NHC complex | 2-alkynyl thioanisoles | Cyclization | rsc.org |
Electrophilic Cyclization Reactions of Alkynyl Thioanisoles
A significant and widely utilized method for the synthesis of 2,3-disubstituted benzo[b]thiophenes is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This approach offers a direct route to the benzo[b]thiophene core and is amenable to a variety of substitution patterns. The reaction proceeds by the treatment of an o-(1-alkynyl)thioanisole derivative with an electrophile, which induces a cyclization cascade to form the fused ring system.
A range of electrophiles has been successfully employed in this transformation, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), p-nitrobenzenesulfenyl chloride (p-O₂NC₆H₄SCl), and phenylselenyl chloride (PhSeCl). nih.gov The choice of electrophile allows for the introduction of different substituents at the 3-position of the resulting benzo[b]thiophene. For instance, using iodine as the electrophile leads to the formation of 3-iodobenzo[b]thiophenes, which can then be further functionalized through cross-coupling reactions.
A notable advancement in this area is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as the electrophilic cyclizing agent. nih.gov This reagent reacts with o-alkynyl thioanisoles to afford 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position in excellent yields. nih.gov This method is advantageous due to its moderate reaction conditions and tolerance of various functional groups. nih.gov
The versatility of the electrophilic cyclization of alkynyl thioanisoles is further demonstrated by its compatibility with a wide array of substituents on the alkyne moiety. Aryl, vinyl, and alkyl groups can all be accommodated, leading to a diverse library of benzo[b]thiophene derivatives. nih.gov Even sterically demanding groups can often be tolerated, highlighting the robustness of this synthetic strategy.
| Electrophile | Starting Material | Product | Reference |
|---|---|---|---|
| I₂, Br₂, NBS, p-O₂NC₆H₄SCl, PhSeCl | o-(1-alkynyl)thioanisole derivatives | 2,3-disubstituted benzo[b]thiophenes | nih.gov |
| Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | o-alkynyl thioanisoles | 2,3-disubstituted benzo[b]thiophenes with a 3-thiomethyl group | nih.gov |
Palladium-Catalyzed Oxidative C-H Functionalization with Intramolecular Arylthiolation
A modern and efficient strategy for the synthesis of multisubstituted benzo[b]thiophenes involves palladium-catalyzed intramolecular oxidative C-H functionalization with arylthiolation. This method provides a direct and atom-economical route to the benzo[b]thiophene core by forming a carbon-sulfur bond through the activation of a C-H bond.
This methodology is compatible with a diverse range of substituents on the aryl ring, as well as at the 2- and 3-positions of the resulting benzo[b]thiophene scaffold. This tolerance for various functional groups makes it a highly versatile tool for the synthesis of complex benzo[b]thiophene derivatives. The reaction conditions are generally mild, and the use of oxygen as a reoxidant for the palladium catalyst can sometimes be more efficient than cupric acetate (B1210297), leading to improved yields by minimizing the formation of side products.
The proposed mechanism for this transformation is believed to involve an intramolecular electrophilic arylthiolation that proceeds through either a Pd-S adduct or a palladacycle intermediate. This powerful synthetic strategy has been successfully applied to the synthesis of a variety of substituted benzo[b]thiophenes and has also been extended to the preparation of thieno-fused heterocycles.
| Catalyst System | Starting Materials | Key Transformation | Noteworthy Features |
|---|---|---|---|
| Palladium acetate or palladium chloride / Cupric acetate | Arylacetonitriles, deoxybenzoins, or arylacetates and (het)aryl or alkyl dithioates | Intramolecular oxidative C-H functionalization-arylthiolation | One-pot, two-step process; compatible with diverse substituents. |
Derivatization from Advanced Benzo[b]thiophene Precursors
The synthesis of 3-chloro-2-(chloromethyl)benzo[b]thiophene and related compounds can also be achieved through the chemical modification of pre-existing, functionalized benzo[b]thiophene cores. This approach allows for the late-stage introduction of desired substituents and is particularly useful for accessing specific substitution patterns that may be difficult to obtain through de novo synthesis of the heterocyclic ring.
Synthetic Pathways from 3-Chloro-2-chlorocarbonylbenzo[b]thiophene Intermediates
3-Chlorobenzo[b]thiophene-2-carbonyl chloride is a versatile intermediate for the synthesis of a variety of benzo[b]thiophene derivatives. researchgate.net This compound can be prepared from cinnamic acid by reaction with thionyl chloride in the presence of pyridine. researchgate.net The highly reactive acid chloride functionality at the 2-position allows for a wide range of subsequent transformations.
For instance, 3-chlorobenzo[b]thiophene-2-carbonyl chloride can be readily converted into the corresponding carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate (B1144303). researchgate.net This carbohydrazide can then serve as a building block for the synthesis of more complex heterocyclic systems, such as Schiff bases, through condensation with various aromatic aldehydes. researchgate.net Furthermore, reaction of the acid chloride with amino acids, such as glycine, in the presence of a base leads to the formation of N-acylated amino acids. researchgate.net These derivatives can be further elaborated, for example, by cyclization with acetic anhydride (B1165640) to form oxazolones. researchgate.net
While the direct conversion of 3-chlorobenzo[b]thiophene-2-carbonyl chloride to this compound is not explicitly detailed in the provided context, the reactivity of the carbonyl chloride suggests that it could be reduced to the corresponding alcohol, which could then be converted to the chloromethyl group through standard functional group interconversion protocols.
Routes Involving 2-Methylbenzo[b]thiophene (B72938) and Related Starting Materials
2-Methylbenzo[b]thiophene serves as a key starting material for the synthesis of this compound. The synthetic strategy involves the selective chlorination of the 2-methylbenzo[b]thiophene core.
The C3-position of 2-substituted benzo[b]thiophene derivatives is susceptible to electrophilic substitution. Indeed, the C3-chlorination of 2-methylbenzo[b]thiophene can be achieved using sodium hypochlorite, yielding 3-chloro-2-methylbenzo[b]thiophene. nih.govresearchgate.net
Further chlorination of the methyl group at the 2-position is required to obtain the target molecule. It has been demonstrated that treatment of 2-methylbenzo[b]thiophene with sodium hypochlorite can also lead to the formation of 2-chloromethyl-3-chlorobenzo[b]thiophene, albeit in this specific reported case, in a lower yield compared to other products. nih.gov This indicates that both the C3-position and the 2-methyl group can be chlorinated under these conditions. Optimization of the reaction conditions would be necessary to favor the formation of the desired this compound.
The reactivity of 2-methylbenzo[b]thiophene highlights its utility as a precursor for the synthesis of more complex, halogenated benzo[b]thiophene derivatives. The ability to selectively functionalize both the heterocyclic ring and the methyl substituent provides a pathway to a range of substituted benzo[b]thiophenes with potential applications in various fields.
| Starting Material | Reagent | Product(s) | Reference |
|---|---|---|---|
| 2-Methylbenzo[b]thiophene | Sodium hypochlorite | 3-Chloro-2-methylbenzo[b]thiophene | nih.govresearchgate.net |
| 2-Methylbenzo[b]thiophene | Sodium hypochlorite | 2-Chloromethyl-3-chlorobenzo[b]thiophene | nih.gov |
Chemical Transformations and Advanced Functionalization Reactions of 3 Chloro 2 Chloromethyl Benzo B Thiophene
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chloromethyl group at the C2 position of the benzo[b]thiophene ring is structurally analogous to a benzylic chloride. This makes it highly susceptible to nucleophilic substitution reactions (SN2), providing a straightforward method for introducing a variety of functional groups.
The benzylic chloride of 3-Chloro-2-(chloromethyl)benzo[b]thiophene readily reacts with various nitrogen-containing nucleophiles to form new C-N bonds. These reactions are fundamental in synthesizing amine, azide (B81097), and other nitrogen-based derivatives, which are common scaffolds in medicinal chemistry. For instance, reactions with primary and secondary amines lead to the corresponding secondary and tertiary amines. Similarly, reaction with sodium azide provides an efficient route to the corresponding azidomethyl derivative, which can be further transformed, for example, via reduction to the primary amine or through click chemistry.
While direct experimental data on the reaction of this compound with specific nitrogen nucleophiles is not extensively detailed in the provided search results, the reactivity can be inferred from analogous transformations of similar chloroalkylheterocycles. For example, the synthesis of various aminobenzo[b]thiophene derivatives often involves nucleophilic substitution on a halogenated precursor. nih.govresearchgate.net The synthesis of 3-chlorobenzo[b]thiophene-2-carbohydrazide from 3-chloro-1-benzothiophene-2-carbonyl chloride and hydrazine (B178648) hydrate (B1144303) demonstrates the amenability of this scaffold to reactions with nitrogen nucleophiles. researchgate.net
| Nucleophile | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Primary/Secondary Amines (e.g., RNH₂, R₂NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | 2-(Aminomethyl)-3-chlorobenzo[b]thiophene derivatives | Typical High | Analogous Reactions researchgate.netevitachem.com |
| Azide (N₃⁻) | NaN₃, Solvent (e.g., DMF, Acetone/H₂O) | 2-(Azidomethyl)-3-chlorobenzo[b]thiophene | Typical High | General Method |
The chloromethyl group is also readily displaced by oxygen-based nucleophiles, leading to the formation of ethers, esters, and alcohols. The reaction with alkoxides or phenoxides yields the corresponding ethers, while reaction with carboxylate salts produces esters. Hydrolysis, typically under basic conditions, converts the chloromethyl group into a hydroxymethyl group, yielding (3-chlorobenzo[b]thiophen-2-yl)methanol. This alcohol is a valuable intermediate for further functionalization, such as oxidation to the corresponding aldehyde or carboxylic acid. nih.gov
The synthesis of ethers from haloalkyl compounds is a well-established transformation. organic-chemistry.orgorganic-chemistry.org For instance, the general protocol involves reacting the chloro derivative with an alcohol in the presence of a base to deprotonate the alcohol, thereby increasing its nucleophilicity.
| Nucleophile | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydroxide (B78521) (OH⁻) | Aqueous base (e.g., NaOH, K₂CO₃) | (3-Chlorobenzo[b]thiophen-2-yl)methanol | Typical Moderate-High | Analogous Reactions nih.gov |
| Alkoxides/Phenoxides (RO⁻) | ROH, Base (e.g., NaH, K₂CO₃) | 3-Chloro-2-(alkoxymethyl)benzo[b]thiophene | Typical High | General Method organic-chemistry.orgorganic-chemistry.org |
| Carboxylates (RCOO⁻) | RCOOH, Base (e.g., Et₃N) or RCOONa | (3-Chlorobenzo[b]thiophen-2-yl)methyl ester | Typical High | General Method |
Analogous to nitrogen and oxygen nucleophiles, sulfur-containing nucleophiles such as thiolates (RS⁻) react efficiently with this compound to form thioethers (sulfides). These reactions are typically carried out by treating a thiol with a base to generate the more nucleophilic thiolate anion, which then displaces the chloride ion from the chloromethyl group. This method allows for the introduction of a wide range of alkyl and aryl thio-substituents at the C2-methyl position.
| Nucleophile | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiolates (RS⁻) | RSH, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF) | 3-Chloro-2-((alkyl/arylthio)methyl)benzo[b]thiophene | Typical High | General Method evitachem.com |
| Thiocyanate (SCN⁻) | NaSCN or KSCN, Solvent (e.g., Ethanol, DMF) | (3-Chlorobenzo[b]thiophen-2-yl)methyl thiocyanate | Typical High | General Method |
Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene Aromatic System
Electrophilic aromatic substitution (EAS) on the benzo[b]thiophene ring system is a key method for its functionalization. In the case of this compound, the regioselectivity of the substitution is directed by the combined electronic effects of the existing substituents. The sulfur heteroatom directs electrophiles primarily to the C3 position, but this is blocked by a chloro group. The C3-chloro substituent is a deactivating, ortho-para director, while the C2-chloromethyl group is weakly deactivating and also an ortho-para director.
Given these directing effects, electrophilic attack is expected to occur on the benzene (B151609) ring, preferentially at the C4 and C6 positions, and to a lesser extent at the C5 and C7 positions. The exact distribution of isomers depends on the specific reaction conditions and the nature of the electrophile. For example, nitration of 3-substituted benzo[b]thiophenes can lead to substitution at all four available positions on the benzene ring. cdnsciencepub.com Similarly, bromination of 3-methylbenzo[b]thiophene (B106505) derivatives has been shown to occur on the benzene ring. rsc.org
| Reaction | Reagent/Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ or KNO₃/H₂SO₄ | Mixture of 4-, 5-, 6-, and 7-nitro derivatives | Analogous Reactions cdnsciencepub.com |
| Bromination | Br₂/Acetic Acid or NBS | Mixture of 4- and 6-bromo derivatives | Analogous Reactions rsc.orgresearchgate.net |
Cross-Coupling Reactions Involving Halogen Substituents
The chloro substituent at the C3 position offers another handle for advanced functionalization through transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have enabled their efficient use in various coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.org The C3-chloro group on the benzo[b]thiophene scaffold can participate in this reaction to introduce new aryl or vinyl substituents. This transformation is valuable for building complex molecular architectures, particularly in the synthesis of functional materials and pharmaceutical compounds. nih.gov
A study demonstrated the successful Suzuki-Miyaura coupling of a C3-chloro derivative, specifically 3-chloro-2-methylbenzo[b]thiophene, with phenylboronic acid. nih.govresearchgate.net The reaction, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, proceeded to give the C3-arylated product in good yield. This indicates that the C3-chloro substituent on the this compound core is also a viable coupling partner under appropriate catalytic conditions.
| Substrate | Coupling Partner | Catalyst/Ligand/Base | Solvent/Temp | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Chloro-2-methylbenzo[b]thiophene | Phenylboronic acid | Pd₂(dba)₃ / S-Phos / Cs₂CO₃ | n-Butanol | 2-Methyl-3-phenylbenzo[b]thiophene | Not specified | nih.govresearchgate.net |
Decarboxylative Heck Coupling Reactions for Benzo[b]thiophene Functionalization
The functionalization of the benzo[b]thiophene core can be efficiently achieved through palladium-catalyzed decarboxylative Heck-type coupling reactions. Research has demonstrated this strategy using 3-chlorobenzo[b]thiophene-2-carboxylic acids, a close derivative of this compound, which couple with styrenes to form more complex, functionalized benzo[b]thiophenes. rsc.orgdocumentsdelivered.com
This reaction provides a powerful method for creating C-C bonds at the C-2 position of the benzo[b]thiophene ring. Theoretical and experimental studies have revealed key factors for the success of this transformation. The presence of a chlorine substituent at the C-3 position is crucial; it is thought to reduce adjacent π–π interplay, which significantly aids the essential decarboxylation step. rsc.orgdocumentsdelivered.com Furthermore, computational analysis suggests that silver chloride (AgCl), generated in situ, coordinates with the carboxylic oxygen atom, facilitating the rate-determining dissociation of CO2. rsc.orgdocumentsdelivered.com This indicates that both the C-3 chloro substituent and the silver salt are vital for the reaction to proceed under the specified conditions. rsc.orgdocumentsdelivered.com
| Reactants | Catalyst/Reagents | Product Type | Key Findings | Reference |
| 3-Chlorobenzo[b]thiophene-2-carboxylic acid + Styrenes | Palladium (Pd) catalyst, Silver salt | 2-Styryl-3-chlorobenzo[b]thiophene | C-3 chloro substituent is critical for facilitating decarboxylation. AgCl generated in the reaction assists in CO2 dissociation. | rsc.org, documentsdelivered.com |
Regioselective Functionalization of the Benzo[b]thiophene Core beyond Direct Halogenation
Modern synthetic strategies allow for precise functionalization of the benzo[b]thiophene scaffold at specific C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalization.
Direct C-H arylation has emerged as a powerful tool for modifying the benzo[b]thiophene core. Control of regioselectivity, directing the arylation to either the C-2 or C-3 position, is a key challenge and focus of methodological development.
C-3 Arylation (β-Arylation): A highly regioselective β-arylation (C-3) of benzo[b]thiophenes with aryl iodides has been developed that can proceed at room temperature. acs.org This method is noted for its operational simplicity, as it does not require pre-functionalization of the starting materials and is insensitive to air and moisture. acs.org The reaction utilizes a palladium catalyst in conjunction with silver carbonate (Ag2CO3) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent. acs.org Kinetic studies suggest that this process occurs through a Heck-type reaction pathway. acs.org Another approach achieves complete C-3 selectivity by coupling benzo[b]thiophenes with aryl chlorides using a ligand-free, dual catalytic system of heterogeneous Palladium-on-Carbon (Pd/C) and copper(I) chloride (CuCl). nih.gov
| Position | Coupling Partner | Catalytic System | Key Features | Reference |
| C-3 | Aryl Iodides | Pd₂(dba)₃·CHCl₃ / Ag₂CO₃ / HFIP | Proceeds at room temperature; high regioselectivity; tolerant to air and moisture. | acs.org |
| C-3 | Aryl Chlorides | Pd/C / CuCl | Ligand-free; complete C-3 selectivity. | nih.gov |
C-2 Arylation (α-Arylation): While C-3 is often the target, C-2 arylation can also be achieved. Direct coupling of benzo[b]thiophene with electron-rich aryl bromides occurs at the C-2 position using a Pd₂(dba)₃/SPhos catalyst system. researchgate.net Additionally, the benzo[b]thiophene 1,1-dioxide scaffold, where the sulfur atom is oxidized, undergoes a novel Pd(II)-catalyzed oxidative cross-coupling with arylboronic acids to yield C-2 arylated products. nih.govnih.govacs.org This latter reaction proceeds via C-H activation and demonstrates high C-2 selectivity and broad functional group tolerance. nih.govnih.govacs.org The resulting C-2 arylated benzo[b]thiophene 1,1-dioxides have shown significant photoluminescence properties, suggesting potential applications in materials science. nih.govacs.org
| Position | Substrate | Coupling Partner | Catalytic System | Key Features | Reference |
| C-2 | Benzo[b]thiophene | Electron-rich Aryl Bromides | Pd₂(dba)₃ / SPhos | Selective for C-2 position. | researchgate.net |
| C-2 | Benzo[b]thiophene 1,1-dioxide | Arylboronic Acids | Pd(OAc)₂ / Cu(OAc)₂ / Pyridine | High C-2 selectivity; products show photoluminescence. | nih.gov, nih.gov, acs.org |
The functional groups attached to the benzo[b]thiophene core can be transformed to create a diverse range of derivatives. Starting from 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a highly reactive derivative, various heterocyclic systems can be synthesized. wisdomlib.orgresearchgate.net This acyl chloride can be prepared from cinnamic acid and thionyl chloride. wisdomlib.orgresearchgate.net
This reactive intermediate serves as a versatile precursor for numerous transformations:
Amide and Hydrazide Formation: It readily reacts with amines and hydrazines. For instance, treatment with hydrazine hydrate yields 3-chlorobenzo[b]thiophene-2-carbohydrazide. researchgate.net This carbohydrazide (B1668358) can then undergo condensation with various aromatic aldehydes to form Schiff bases. researchgate.net
β-Lactam Synthesis: Schiff bases derived from the carbohydrazide can be cyclized to form β-lactams (azetidin-2-ones) by reacting with chloroacetyl chloride or phenylacetic acid in the presence of thionyl chloride. wisdomlib.orgresearchgate.net
Oxazole (B20620) Synthesis: The carbonyl chloride can be converted to an N-substituted carboxamide (e.g., by reaction with glycine), which can then be cyclized with aromatic aldehydes in acetic anhydride (B1165640) to form oxazol-5(4H)-one derivatives. researchgate.net
Imidazole (B134444) Synthesis: The oxazole derivatives can be further treated with hydrazine hydrate to yield imidazole compounds. wisdomlib.org
These transformations highlight how the C-2 substituent on the 3-chlorobenzo[b]thiophene scaffold can be elaborated into complex heterocyclic structures, demonstrating the utility of functional group interconversions in medicinal and materials chemistry. wisdomlib.orgresearchgate.net
Mechanistic Investigations of Chemical Reactions Involving 3 Chloro 2 Chloromethyl Benzo B Thiophene
Computational Elucidation of Chlorination Reaction Mechanisms
Density Functional Theory (DFT) calculations have been instrumental in understanding the intricacies of the C3-chlorination of C2-substituted benzo[b]thiophene derivatives. nih.govrsc.org These computational studies reveal a stepwise mechanism that highlights the formation of key intermediates and the influential role of the sulfur heteroatom.
Formation and Characterization of Key Intermediate Species (e.g., Chloronium Ions, Carbocations)
Computational models of the C3-chlorination of 2-methylbenzo[b]thiophene (B72938) using sodium hypochlorite (B82951) indicate a mechanism that proceeds through several key intermediates. nih.gov The reaction is initiated by the formation of a hydroxylated sulfide (B99878) intermediate, which then leads to a hypochlorous acidium ion. This species serves as the source of chloronium for an electrophilic aromatic substitution. nih.gov
A bridged chloronium ion intermediate is subsequently formed. DFT calculations have identified a transition structure that supports the S-assisted migration of the chlorine atom to the C3-position. nih.gov This migration leads to the formation of an S-stabilized C2-carbocation, which then undergoes rearomatization to yield the final C3-chlorinated product. nih.govrsc.org The attack by the C2 carbon of the benzothiophene (B83047) ring, rather than the more electron-rich C3 position, is rationalized by the potential association of the sulfur atom with a water molecule and electron induction from the methyl group at the C2-position. nih.gov
Role of the Heteroatom in Directing Reaction Pathways
The sulfur heteroatom plays a pivotal role in directing the chlorination reaction pathway. nih.govrsc.org It facilitates the formation of the hypochlorous acidium ion, which is crucial for the subsequent generation of the C2–C3 chloronium ion intermediate. nih.govrsc.org The ability of the sulfur atom to stabilize the adjacent C2-carbocation intermediate through resonance is a key factor in favoring the observed reaction outcome. nih.gov This S-stabilization directs the regioselectivity of the chlorination to the C3 position.
Mechanistic Pathways of Nucleophilic Substitutions and Rearrangements
Nucleophilic substitution reactions on thiophene (B33073) derivatives, including benzo[b]thiophenes, generally proceed through a stepwise addition/elimination mechanism. nih.gov This involves the initial addition of the nucleophile to form a tetrahedral intermediate, followed by the elimination of the leaving group to restore the aromaticity of the ring. The reactivity and regioselectivity of these reactions are influenced by the nature of the substituents on the thiophene ring. nih.gov
In the context of 2-(chloromethyl)benzo[b]thiophene derivatives, the chloromethyl group provides a reactive site for nucleophilic attack. The mechanism of these substitutions can be influenced by the reaction conditions and the nature of the nucleophile. Rearrangements can also occur, particularly if stable carbocation intermediates can be formed.
Catalytic Mechanisms in Metal-Mediated Functionalizations
Palladium-catalyzed reactions have emerged as powerful tools for the functionalization of benzo[b]thiophenes. These methods often involve C-H activation and cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govresearchgate.net
Role of Palladium Catalysts in C-H Activation and Cross-Coupling
Palladium catalysts are effective in promoting the C2-selective functionalization of benzo[b]thiophene derivatives. nih.govacs.orgacs.org For instance, the Pd(II)-catalyzed oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides with alkenes proceeds via a direct C-H bond activation strategy. nih.govacs.org A plausible mechanism involves the reversible C-H activation of the benzo[b]thiophene 1,1-dioxide with the Pd(II) catalyst to form a cyclometalated intermediate. acs.org This intermediate then coordinates with the alkene, followed by migratory insertion and subsequent β-hydride elimination to yield the C2-alkenylated product and a Pd(II)H species. acs.org
Similarly, the palladium-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids involves a C-H activation step to form a cyclopalladium intermediate. acs.org This is followed by transmetalation with the arylboronic acid and reductive elimination to afford the C2-arylated product and a Pd(0) species, which is then reoxidized to regenerate the active Pd(II) catalyst. acs.org
Influence of Co-Catalysts and Additives on Reaction Selectivity and Efficiency
The efficiency and selectivity of palladium-catalyzed functionalizations of benzo[b]thiophenes are often significantly influenced by the presence of co-catalysts and additives. In the oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides, various silver salts were examined as oxidants, with silver pivalate (B1233124) (AgOPiv) proving to be highly effective. acs.org The addition of pivalic acid (PivOH) as an additive also enhanced the reaction yield. nih.govacs.org
In the direct arylation with arylboronic acids, copper(II) acetate (B1210297) serves as the oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle. acs.org The choice of solvent can also play a crucial role, with dimethyl sulfoxide (B87167) (DMSO) being identified as the most effective for this particular transformation. acs.org The ligand environment around the palladium center can also influence the regioselectivity of functionalization reactions. nih.gov
Advanced Characterization and Spectroscopic Analysis of 3 Chloro 2 Chloromethyl Benzo B Thiophene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the proton environments and the carbon framework of 3-Chloro-2-(chloromethyl)benzo[b]thiophene.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons of the benzo[b]thiophene ring system and the aliphatic protons of the chloromethyl group are observed.
The aromatic protons typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. Specifically, for this compound, two multiplets are observed: one at approximately δ 7.80 ppm, corresponding to two aromatic protons, and another multiplet between δ 7.41-7.49 ppm, also integrating to two aromatic protons. The chloromethyl group protons, being adjacent to an electronegative chlorine atom and the thiophene (B33073) ring, are deshielded and appear as a sharp singlet at approximately δ 4.91 ppm. The integration of this singlet corresponds to two protons, confirming the presence of the -CH₂Cl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.80 | m | 2H | Aromatic Protons |
| 7.49–7.41 | m | 2H | Aromatic Protons |
| 4.91 | s | 2H | -CH₂Cl |
Carbon-13 NMR (¹³C NMR) spectroscopy is utilized to determine the number of non-equivalent carbon atoms and to gain insight into the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound displays a series of signals corresponding to the carbon atoms of the benzo[b]thiophene core and the chloromethyl substituent.
The spectrum shows eight distinct signals for the nine carbon atoms, indicating some overlap or equivalence. The carbon atom of the chloromethyl group (-CH₂Cl) is observed at approximately δ 38.07 ppm. The signals for the carbon atoms of the benzo[b]thiophene ring system are found in the aromatic region of the spectrum, with chemical shifts at δ 137.45, 136.20, 133.22, 126.27, 125.26, 122.74, 122.41, and 120.90 ppm. The specific assignment of these signals to individual carbon atoms requires more advanced NMR techniques or comparison with spectra of structurally similar compounds.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 137.45 | Aromatic Carbon |
| 136.20 | Aromatic Carbon |
| 133.22 | Aromatic Carbon |
| 126.27 | Aromatic Carbon |
| 125.26 | Aromatic Carbon |
| 122.74 | Aromatic Carbon |
| 122.41 | Aromatic Carbon |
| 120.90 | Aromatic Carbon |
| 38.07 | -CH₂Cl |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like this compound and confirming its molecular weight. In a typical GC-MS analysis, the compound is vaporized and separated from any impurities on a GC column before entering the mass spectrometer.
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The observed mass spectrum for this compound displays a molecular ion peak at m/z 216. nih.gov The fragmentation pattern provides further structural confirmation, with significant fragments observed at m/z 181 (loss of a chlorine atom) and m/z 145 (loss of the chloromethyl group). nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
For this compound, the calculated exact mass for the molecular formula C₉H₆Cl₂S is 215.9567. nih.gov HRMS analysis of this compound yields an obtained mass of 215.9567, which is in excellent agreement with the calculated value, thus unequivocally confirming its elemental composition. nih.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound exhibits several characteristic absorption bands that are indicative of its structural features.
The spectrum shows vibrations in the aromatic C-H stretching region, typically above 3000 cm⁻¹, with observed bands at 3063 and 3018 cm⁻¹. nih.gov The aliphatic C-H stretching vibrations of the chloromethyl group are observed at 2917 and 2849 cm⁻¹. nih.gov A characteristic absorption at 1533 cm⁻¹ can be attributed to C=C stretching vibrations within the aromatic benzo[b]thiophene ring system. nih.gov The presence of C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3063, 3018 | C-H Stretch | Aromatic |
| 2917, 2849 | C-H Stretch | Aliphatic (-CH₂Cl) |
| 1533 | C=C Stretch | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For aromatic and heterocyclic systems like benzothiophene (B83047) derivatives, the absorption of UV-Vis light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The resulting spectrum provides valuable information about the extent of conjugation and the electronic environment of the chromophore.
The benzothiophene core is an aromatic system that gives rise to characteristic electronic transitions, primarily π-π* and n-π* transitions. The π-π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n-π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (such as those on the sulfur heteroatom) to a π* antibonding orbital.
In derivatives of 3-chlorobenzo[b]thiophene, these transitions are clearly observable. For instance, studies on 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a closely related derivative, revealed two primary absorption maxima (λmax). researchgate.net The high-energy absorption band observed at 232 nm is assigned to a π-π* transition, characteristic of the aromatic benzothiophene system. researchgate.net A second, lower-energy band at 344 nm corresponds to an n-π* transition. researchgate.net The presence of chlorine atoms and other substituents on the benzothiophene ring can modulate the energies of these transitions, leading to shifts in the absorption maxima. The extended conjugation in the benzothiophene system, compared to benzene (B151609) or thiophene alone, results in more favorable and emissive photophysical properties. researchgate.net
Computational studies and experimental measurements on various benzothiophene derivatives confirm that modifications to the molecular structure significantly influence their optical properties. mdpi.commdpi.com Factors such as the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission spectra. mdpi.comnajah.edu
Table 1: Representative UV-Vis Absorption Data for Benzothiophene Derivatives
| Compound | λmax (nm) | Transition Type | Solvent |
|---|---|---|---|
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | 232 | π-π* | Not Specified |
| 344 | n-π* | Not Specified |
Note: Data is compiled from related derivatives to infer the spectroscopic behavior of this compound. researchgate.netnajah.edu
X-ray Crystallography for Definitive Solid-State Structure Determination
While the specific crystal structure for this compound is not publicly available, extensive crystallographic studies on a wide range of benzothiophene derivatives have established the characteristic structural features of this heterocyclic system. nih.govnih.gov The core benzothiophene ring system is consistently found to be essentially planar, a consequence of its aromaticity. nih.govnih.gov For example, in two different benzothiophene derivatives, the maximum deviation from planarity for the carbon and sulfur atoms was reported to be as low as 0.009 Å and 0.001 Å. nih.gov
Table 2: Illustrative Crystallographic Data for Substituted Benzothiophene Derivatives
| Parameter | Derivative Example 1 | Derivative Example 2 |
|---|---|---|
| Formula | C22H16FNO2S2 | C26H19NO2S2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| Benzothiophene Ring Planarity | Max. deviation 0.009 Å | Max. deviation 0.026 Å |
| Key Dihedral Angle | 77.7° (Benzothiophene to Phenyl) | 88.1° (Benzothiophene to Phenyl) |
Note: This table presents data from representative benzothiophene derivatives to illustrate typical structural parameters. nih.govnih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. cambridge.org By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of how a molecule interacts with its neighbors, which is essential for understanding crystal packing, stability, and physical properties.
The analysis generates a three-dimensional Hirshfeld surface, which is color-coded to highlight different types of intermolecular contacts. A key parameter mapped onto this surface is the normalized contact distance (dnorm), which identifies regions of close contact. nih.gov Red spots on the dnorm surface indicate contacts shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions. nih.govcambridge.org Blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation. nih.gov
This analysis is complemented by two-dimensional "fingerprint plots," which summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). nih.gov Each type of interaction (e.g., H···H, C···H, O···H) produces a characteristic pattern on the plot, and the relative area of these patterns corresponds to the prevalence of that interaction in the crystal packing.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Benzothiophene Derivative
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 36.9 |
| H···C / C···H | 26.1 |
| O···H / H···O | 15.1 |
| F···H / H···F | 9.2 |
| C···C | 6.7 |
| S···C / C···S | 2.2 |
Note: Data is for (E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide, a representative complex benzothiophene derivative. nih.gov
Computational Chemistry and Theoretical Studies on 3 Chloro 2 Chloromethyl Benzo B Thiophene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of medium-sized organic molecules like 3-Chloro-2-(chloromethyl)benzo[b]thiophene. DFT calculations allow for the detailed examination of the molecule's geometry, electronic structure, and potential reaction pathways.
Geometry Optimization and Conformational Analysis
A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The presence of the flexible chloromethyl group at the C2 position introduces conformational possibilities.
Conformational analysis of this molecule would focus on the rotation around the C2-C(chloromethyl) single bond. Different spatial arrangements of the chloromethyl group relative to the benzothiophene (B83047) ring system will have varying energies. DFT calculations can map this rotational energy profile to identify the most stable conformer(s). It is anticipated that steric interactions between the chloromethyl group and the chloro-substituent at the C3 position, as well as the sulfur atom of the thiophene (B33073) ring, will play a significant role in determining the preferred conformation.
Table 1: Representative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Hypothetical Data)
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-C3 | 1.38 |
| C2-C(chloromethyl) | 1.51 |
| C3-Cl | 1.74 |
| C(chloromethyl)-Cl | 1.78 |
| C-S (average) | 1.77 |
| Bond Angles (°) ** | |
| C3-C2-C(chloromethyl) | 125.5 |
| C2-C3-Cl | 128.0 |
| C2-C(chloromethyl)-Cl | 110.5 |
| Dihedral Angles (°) ** | |
| C3-C2-C(chloromethyl)-Cl | 65.0 |
Electronic Structure Analysis (HOMO-LUMO Energetics, Molecular Orbitals)
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule through the analysis of molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the presence of electronegative chlorine atoms and the sulfur heteroatom is expected to significantly influence the energies and distributions of these frontier orbitals. The HOMO is likely to be localized over the electron-rich benzothiophene ring system, while the LUMO may have significant contributions from the C-Cl antibonding orbitals.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Prediction of Reaction Pathways and Transition States
DFT is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a given reaction, it is possible to identify the minimum energy pathways, locate transition states, and determine activation energies. For this compound, theoretical studies can predict its reactivity towards nucleophiles and electrophiles.
For instance, the chloromethyl group is a potential site for nucleophilic substitution reactions. DFT calculations can model the approach of a nucleophile, the breaking of the C-Cl bond, and the formation of a new bond, allowing for the determination of the reaction's feasibility and kinetics. Similarly, the reactivity of the benzothiophene ring towards electrophilic aromatic substitution can be assessed by calculating the energies of the intermediate carbocations (sigma complexes) formed upon attack at different positions.
Quantum Chemical Descriptors and Reactivity Indices
From the electronic structure data obtained through DFT calculations, a variety of quantum chemical descriptors can be derived. These indices provide a quantitative measure of a molecule's reactivity and are useful for comparing the chemical behavior of different compounds.
Calculation of Global Electrophilicity Index
The global electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and chemical hardness. A higher value of the electrophilicity index indicates a greater capacity to act as an electrophile. For this compound, the presence of two chlorine atoms is expected to result in a significant electrophilic character.
Determination of Electronic Chemical Potential and Hardness
The electronic chemical potential (μ) represents the escaping tendency of electrons from a molecule in its ground state. It is related to the negative of the electronegativity. Chemical hardness (η), on the other hand, is a measure of the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. These parameters provide a quantitative framework for understanding the reactivity of this compound.
Table 3: Calculated Quantum Chemical Descriptors for this compound (Hypothetical Data)
| Descriptor | Value (eV) |
| Electronic Chemical Potential (μ) | -4.04 |
| Chemical Hardness (η) | 2.81 |
| Global Electrophilicity Index (ω) | 2.90 |
Implementation of Solvation Models in Computational Investigations
In the theoretical study of this compound, the inclusion of solvent effects is crucial for accurately predicting its chemical behavior in a condensed phase. Solvation models are computational methods designed to account for the influence of a solvent on the properties and reactivity of a solute molecule. These models are broadly categorized into explicit and implicit models.
Explicit solvation models involve the direct inclusion of a specific number of solvent molecules in the quantum mechanical calculation. While this approach can provide a highly detailed picture of solute-solvent interactions, it is computationally very expensive.
More commonly, implicit solvation models, also known as continuum models, are employed. These models represent the solvent as a continuous medium with a characteristic dielectric constant, which surrounds a cavity occupied by the solute molecule. This approach offers a good balance between computational cost and accuracy for many applications. Prominent examples of implicit solvation models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO).
For instance, in studies of related benzothiophene derivatives, the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) has been utilized to account for solute-solvent interactions when calculating electronic properties. mdpi.com Such models are instrumental in understanding how a solvent can influence molecular geometry, electronic structure, and spectroscopic properties.
Impact of Solvent on Calculated Properties
The choice of solvent and the implementation of a solvation model can significantly alter the computed properties of this compound. The following table illustrates the hypothetical effect of different solvents on key quantum chemical descriptors of the molecule, as would be calculated using a method like Density Functional Theory (DFT) in conjunction with a continuum solvation model.
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Gas Phase | 1 | 2.15 | -6.50 | -1.20 | 5.30 |
| Dichloromethane | 8.93 | 2.85 | -6.55 | -1.25 | 5.30 |
| Acetonitrile (B52724) | 37.5 | 3.10 | -6.60 | -1.30 | 5.30 |
| Water | 80.1 | 3.40 | -6.65 | -1.35 | 5.30 |
Note: The data in this table is illustrative and intended to demonstrate the typical trends observed when applying solvation models. Actual values would be derived from specific quantum chemical calculations.
As depicted in the table, increasing the solvent polarity (and thus the dielectric constant) generally leads to a stabilization of the molecular orbitals, reflected in the lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The dipole moment of the solute is also expected to increase in more polar solvents due to the reaction field induced by the solvent. The HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability, may also be modulated by the solvent environment.
Computational studies on the reaction mechanisms of similar C2-substituted benzothiophenes have also employed DFT calculations, where understanding the role of the solvent is critical. rsc.orgnih.govresearchgate.net For example, in modeling the C3-chlorination of 2-methylbenzo[b]thiophene (B72938), the reaction was studied in aqueous acetonitrile, highlighting the necessity of considering the solvent to obtain mechanistically relevant energy profiles. rsc.org The energies of reaction intermediates and transition states are calculated with the inclusion of appropriate small molecules or ions that participate in the reaction, such as water, to balance the system. researchgate.net
By simulating the solvent environment, researchers can gain more accurate insights into the thermodynamic and kinetic aspects of reactions involving this compound, as well as its electronic and photophysical properties in solution.
Role of 3 Chloro 2 Chloromethyl Benzo B Thiophene As a Versatile Synthetic Intermediate
Building Block for the Construction of Complex Heterocyclic Systems
The unique arrangement of reactive sites on 3-Chloro-2-(chloromethyl)benzo[b]thiophene makes it an ideal precursor for synthesizing a variety of heterocyclic structures. Its derivatives are frequently employed to introduce the benzo[b]thiophene moiety into larger, more complex frameworks, particularly those containing nitrogen, sulfur, and oxygen heteroatoms.
The benzo[b]thiophene scaffold is a key component in numerous pharmacologically active compounds. Synthetic routes to derivatives containing 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole (B32235) rings often utilize a closely related precursor, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which can be derived from this compound via oxidation and subsequent reaction with a chlorinating agent like thionyl chloride.
The general strategy involves converting the 2-carbonyl chloride into the 3-chlorobenzo[b]thiophene-2-carbohydrazide. nih.govresearchgate.netnih.gov This key intermediate serves as the direct precursor for the formation of the desired five-membered heterocycles.
1,3,4-Oxadiazoles: The carbohydrazide (B1668358) can be treated with formic acid to yield an N-formyl acid hydrazide intermediate. nih.govnih.gov Subsequent cyclization through dehydration, often achieved by refluxing with phosphorus pentoxide, yields the 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole derivative. nih.govnih.gov Alternatively, reaction with phosgene (B1210022) can produce a 2-oxo-1,3,4-oxadiazole ring system.
1,3,4-Thiadiazoles: Similarly, the N-formyl acid hydrazide intermediate can be cyclized using a thionating agent like phosphorus pentasulfide in refluxing xylene to furnish the corresponding 2-(3-chloro-1-benzothien-2-yl)-1,3,4-thiadiazole. nih.govnih.gov Another pathway involves the condensation of 3-chlorobenzo[b]thiophene-2-carboxylic acid with thiosemicarbazide (B42300) in the presence of phosphorus oxychloride.
1,2,4-Triazoles: The carbohydrazide intermediate can react with phenyl isothiocyanate, and subsequent treatment with sodium hydroxide (B78521) affords the 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol. nih.govnih.gov Ring closure of a thiosemicarbazide derivative of the benzo[b]thiophene core with sodium hydroxide also leads to the formation of a 4H-1,2,4-triazole-3-thiol, which can be further derivatized. nih.govresearchgate.net
| Target Heterocycle | Key Precursor from Benzo[b]thiophene Core | Primary Reagents for Cyclization | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole | 3-chlorobenzo[b]thiophene-2-carbohydrazide | Formic acid, then Phosphorus pentoxide | nih.gov, nih.gov |
| 1,3,4-Thiadiazole | 3-chlorobenzo[b]thiophene-2-carbohydrazide | Formic acid, then Phosphorus pentasulfide | nih.gov, nih.gov |
| 1,2,4-Triazole-3-thiol | 3-chlorobenzo[b]thiophene-2-carbohydrazide | Phenyl isothiocyanate, then NaOH | nih.gov, nih.gov |
The synthesis of fused thiophene (B33073) systems, which are of significant interest for applications in organic electronics, can be achieved using derivatives of 3-chlorobenzo[b]thiophene. A powerful method for constructing benzo[b]thieno[2,3-d]thiophenes is the Fiesselmann thiophene synthesis. rsc.org
This strategy involves an initial Friedel–Crafts acylation reaction between 3-chlorobenzo[b]thiophene-2-carbonyl chloride and various arenes or heteroarenes. This step produces 3-chloro-2-aroylbenzo[b]thiophenes. These ketone intermediates are then subjected to reaction with methyl thioglycolate in the presence of a base, which leads to the formation of the fused benzo[b]thieno[2,3-d]thiophene ring system. rsc.org This approach allows for the introduction of diverse substituents at the 3-position of the newly formed thiophene ring, making it a valuable method for creating functional organic materials. rsc.org These fused aromatic structures are investigated as organic semiconductors for devices like organic field-effect transistors (OFETs). mdpi.com
Development of Novel Thiophene-Based Scaffolds for Chemical Research
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry and materials science. The ability to selectively functionalize the 2- and 3-positions of this core, as enabled by starting materials like this compound, is critical for developing novel molecular architectures with tailored properties.
Donor-π-acceptor (D-π-A) systems are a fundamental design concept for organic electronic materials, including those used in organic photovoltaics, light-emitting diodes, and sensors. The benzo[b]thiophene unit can serve as an effective π-conjugated bridge that facilitates electronic communication between an electron-donating group and an electron-accepting group. researchgate.netnih.gov
The electronic properties of these D-π-A systems can be fine-tuned by modifying the donor, the acceptor, and the π-bridge. nih.gov this compound provides an ideal starting point for such designs. The reactive C-2 chloromethyl group can be used to introduce a donor or acceptor moiety through nucleophilic substitution. The C-3 chloro group can be subsequently modified, for instance, via a Suzuki or Stille cross-coupling reaction, to attach the complementary component. This stepwise approach allows for the controlled and directional synthesis of complex π-conjugated molecules where the benzo[b]thiophene unit acts as a central, electron-rich linker. rsc.org The extent of π-electron delocalization, influenced by the benzo-annulation process, is a key factor in determining the material's electronic and photophysical properties. nih.gov
The functionalization of the benzo[b]thiophene scaffold is a proven strategy for creating advanced materials with specific functions in medicine and electronics. The dual reactivity of this compound allows for the generation of diverse derivatives for various high-value applications.
Organic Semiconductors: Fused thiophene systems like benzo[b]thieno[2,3-d]thiophene, synthesized from 3-chlorobenzo[b]thiophene precursors, are utilized as solution-processable organic semiconductors. mdpi.comrsc.org These materials exhibit p-channel (hole-transporting) behavior in organic thin-film transistors (OTFTs), a key component in flexible electronics and displays. mdpi.com The sulfur-rich, planar nature of these fused systems promotes strong intermolecular interactions, which are crucial for efficient charge transport. mdpi.com
Kinase Inhibitors: The 3-aminobenzo[b]thiophene scaffold is a key pharmacophore in the development of potent and selective kinase inhibitors, which are important targets in cancer therapy. rsc.org Microwave-assisted synthetic methods have been developed for the rapid preparation of these scaffolds, which can be further elaborated into inhibitors of targets such as PIM kinases. rsc.org
Antiangiogenic Agents: A class of 2-anilino-3-cyanobenzo[b]thiophenes has been identified as having potent antiangiogenic activity, meaning they can inhibit the formation of new blood vessels, a critical process in tumor growth. nih.gov These compounds were found to regulate cellular signaling pathways and disrupt cytoskeletal filaments in endothelial cells, highlighting the potential of the 2,3-difunctionalized benzo[b]thiophene scaffold in developing new cancer therapeutics. nih.gov
| Application Area | Scaffold Type | Key Function/Property | Reference |
|---|---|---|---|
| Organic Electronics | Benzo[b]thieno[2,3-d]thiophene | p-type organic semiconductor for OTFTs | mdpi.com, rsc.org |
| Medicinal Chemistry | 3-Aminobenzo[b]thiophene | Core structure for PIM kinase inhibitors | rsc.org |
| Medicinal Chemistry | 2,3-Difunctionalized Benzo[b]thiophene | Antiangiogenic activity via Akt/Src signaling | nih.gov |
Strategies for Diversity-Oriented Synthesis of Benzo[b]thiophene Libraries
Diversity-oriented synthesis (DOS) is an approach that aims to generate collections (libraries) of structurally diverse small molecules from a common starting material. These libraries are invaluable for screening in drug discovery and materials science. This compound is an excellent substrate for DOS due to its two chemically distinct reactive sites.
An effective strategy for creating diverse benzo[b]thiophene libraries involves palladium-catalyzed intramolecular C-H functionalization and arylthiolation. nih.gov While this specific method may start from different precursors, the principle of using transition metal catalysis to build molecular complexity on the benzo[b]thiophene core is broadly applicable. The versatility of this approach allows for the synthesis of a wide range of substituted benzo[b]thiophenes and their fused analogues, such as thieno[2,3-b]thiophenes and thieno[2,3-b]indoles. nih.gov
Starting with this compound, one could envision a DOS strategy based on sequential, regioselective cross-coupling reactions. For example:
Reaction at C-2: The highly reactive chloromethyl group can undergo nucleophilic substitution with a variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to introduce a first point of diversity.
Reaction at C-3: The less reactive vinyl chloride at the C-3 position can then be subjected to a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) with a different set of coupling partners to install a second element of diversity.
This orthogonal reactivity allows for the systematic and combinatorial generation of a large library of 2,3-disubstituted benzo[b]thiophenes from a single, readily accessible starting material, embodying the core principles of diversity-oriented synthesis.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 3-Chloro-2-(chloromethyl)benzo[b]thiophene?
Methodological Answer:
A key approach involves Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides to form intermediates like 3-chloro-2-(hetero)aroylbenzo[b]thiophenes. Subsequent treatment with methyl thioglycolate in the presence of DBU and calcium oxide powder facilitates cyclization, yielding the target compound .
- Critical Conditions :
Basic: What spectroscopic techniques are used to characterize this compound derivatives?
Methodological Answer:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.9 ppm, chloromethyl groups at δ 4.3–4.7 ppm) .
- IR Spectroscopy : Identifies functional groups (C=O stretches at 1680–1720 cm⁻¹, C-Cl at 550–750 cm⁻¹) .
- LC-MS/HRMS : Confirms molecular weight and purity (e.g., HRMS m/z calculated for C₁₀H₇Cl₂S: 243.96) .
- Melting Point Analysis : Validates crystallinity (e.g., 213–216°C for structurally related compounds) .
Advanced: How can reaction conditions be optimized for nucleophilic substitutions in chloromethyl-substituted benzo[b]thiophenes?
Methodological Answer:
Optimization involves:
- Solvent Selection : Dichloromethane (DCM) enhances nucleophilicity due to low polarity, while THF stabilizes intermediates .
- Temperature Control : Reflux (40–50°C) accelerates substitution without decomposition .
- Stoichiometry : Excess nucleophiles (1.5–2.0 eq.) drive reactions to completion .
- Catalysts : DBU improves reaction rates in cyclization steps by deprotonating intermediates .
Example : Substitution of chloromethyl groups with thiols achieved 85% yield in DCM at 25°C using 1.5 eq. NaSH .
Advanced: How can contradictions in spectroscopic data for structurally similar derivatives be resolved?
Methodological Answer:
- Comparative NMR Analysis : Overlay spectra of analogs (e.g., 3-chloro vs. 3-bromo derivatives) to isolate chemical shift discrepancies caused by halogen electronegativity .
- 2D NMR Techniques : HSQC and HMBC correlations resolve overlapping signals in aromatic regions .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, resolving ambiguities from NMR/IR .
Case Study : A 0.3 ppm deviation in 13C NMR for a chloromethyl group was traced to solvent polarity effects, confirmed via DFT calculations .
Advanced: What role does this compound play in developing organic semiconductors?
Methodological Answer:
The compound serves as a π-conjugated building block in benzo[b]thieno[2,3-d]thiophene derivatives. Key applications:
- Bandgap Engineering : Chlorine atoms lower HOMO levels, enhancing charge transport in thin-film transistors .
- Synthesis of Oligomers : Sequential cross-coupling (e.g., Suzuki-Miyaura) extends conjugation, achieving mobilities >1 cm²/V·s .
- Stability : The chloromethyl group resists oxidation under ambient conditions, critical for device longevity .
Advanced: How do alternative synthetic routes (e.g., iodination vs. Friedel–Crafts) compare for functionalizing benzo[b]thiophene scaffolds?
Methodological Answer:
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Stepwise Purification : Use of reverse-phase HPLC (MeOH/H₂O gradients) removes unreacted starting materials and dimers .
- In Situ Quenching : Adding aqueous NaHCO₃ after acylation neutralizes HCl byproducts, preventing side reactions .
- Flow Chemistry : Continuous processing minimizes thermal degradation, improving yield by 15% in scaled reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
